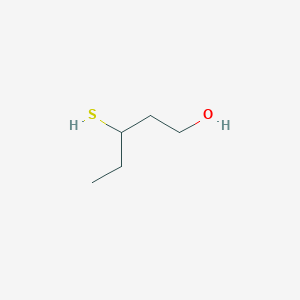

3-mercaptopentan-1-ol

Description

Contextual Significance in Chemical and Biological Sciences

The significance of 3-mercaptopentan-1-ol spans both chemical and biological domains, primarily due to its distinct aroma profile and its bifunctional chemical structure. In the food and beverage industry, it is recognized as a polyfunctional thiol that contributes to the aroma of products like beer. It has also been identified along with other volatile thiols in botrytized wines, such as Sauternes, where it contributes to the citrus fruit aroma profile. researchgate.net The synergistic interaction of these thiols is crucial for the final aromatic complexity of the wine. researchgate.net

From a biological perspective, this compound has been identified in the urine of mammals, including domestic cats, where it is believed to function as a semiochemical involved in territorial marking and communication. smolecule.com This role in animal behavior highlights its potential for studies related to pheromones. smolecule.com Furthermore, its status as a plant and human metabolite points to its involvement in various biochemical pathways. nih.gov The presence of both alcohol and thiol groups offers potential for its use as a model compound in biochemical research to study thiol chemistry and interactions within biological systems. smolecule.com

Historical Developments in Thiol Chemistry Research

The study of thiols, or mercaptans, has a rich history that provides the foundation for understanding compounds like this compound. The element sulfur, a key component of thiols, has been known since antiquity and was officially recognized as an element in the 18th century. mdpi.com The first identified thiol in inorganic chemistry was hydrogen sulfide (B99878) (H₂S). researchgate.net The biological significance of thiols became evident with the discovery of the sulfur-containing amino acid cysteine in 1884. researchgate.net

Early 20th-century research established the foundational reactions of thiols. The thiol-ene reaction, involving the addition of a thiol to a carbon-carbon double bond, was discovered by Posner in 1905. frontiersin.org This reaction, which can proceed via a free-radical or a catalyzed mechanism (thiol-Michael addition), has become a cornerstone of "click chemistry" due to its high efficiency and benign reaction conditions. mdpi.com

Throughout the 20th and into the 21st century, research has focused on the diverse roles of thiols in biological systems, particularly in redox regulation and signaling. researchgate.netnih.gov The development of sophisticated analytical techniques has been crucial for this progress. Mass spectrometry (MS), in particular, has become an indispensable tool for investigating protein thiol chemistry. nih.gov Methods like gas chromatography-mass spectrometry (GC-MS) are standard for detecting and quantifying trace amounts of volatile thiols in complex mixtures like wine. rsc.orgunimi.it More recently, surface-enhanced Raman scattering (SERS) has emerged as a promising non-destructive technique for identifying and quantifying thiols. rsc.org The ongoing development of fluorescent probes also represents a significant advancement in the real-time detection and imaging of thiols in cellular systems. rsc.org

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₂OS | nih.govguidechem.com |

| Molecular Weight | 120.22 g/mol | nih.govguidechem.com |

| IUPAC Name | 3-sulfanylpentan-1-ol | nih.gov |

| CAS Number | 548740-99-4 | nih.govguidechem.com |

| Density | 1.0±0.1 g/cm³ (Predicted) | guidechem.com |

| Boiling Point | 198.4±23.0 °C at 760 mmHg (Predicted) | guidechem.com |

| Flash Point | 73.8±22.6 °C (Predicted) | guidechem.com |

| Vapor Pressure | 0.1±0.8 mmHg at 25°C (Predicted) | guidechem.com |

| Refractive Index | 1.475 (Predicted) | guidechem.com |

| LogP | 1.11 (Predicted) | guidechem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-sulfanylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS/c1-2-5(7)3-4-6/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJACVDGNSZBLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCO)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333070 | |

| Record name | 3-mercaptopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548740-99-4 | |

| Record name | 3-Mercapto-1-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548740994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-mercaptopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-sulfanylpentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-MERCAPTO-1-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L831V8O4WO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Distribution in Complex Natural Systems

Presence in Biological Secretions

The characteristic odor of the human axillary (underarm) region is largely due to the microbial biotransformation of odorless secretions from the apocrine glands. oup.comsurgicalcosmetic.org.br Research has identified a group of thioalcohols as major contributors to this malodor, among which is 3-mercaptopentan-1-ol. oup.comsurgicalcosmetic.org.broup.com

Semiochemicals are chemicals that convey signals between organisms, and they include pheromones and other behavior-modifying compounds. While various sulfur-containing compounds are known to act as semiochemicals in the animal kingdom, specific research identifying this compound as a semiochemical in mammals other than humans is limited in the available scientific literature. A related compound, 3-mercapto-3-methylbutan-1-ol, is listed in semiochemical databases, highlighting the role of this class of compounds in chemical communication. pherobase.com

Human Cutaneous Microenvironments (Axillary Region)

Detection in Botanical and Agricultural Products

The direct identification of free this compound in fresh botanical or agricultural products is not widely documented. Instead, research has focused on identifying the non-volatile precursors of this and other related thiols.

The most significant botanical source for the precursors of polyfunctional thiols is the wine grape, Vitis vinifera. acs.orgresearchgate.net As detailed in section 2.1.1, grapes accumulate S-glutathione and S-cysteine conjugates of thiols, which are later released during vinification. acs.orgresearchgate.net

Related thiol compounds have been identified in other agricultural products. For example, 3-mercapto-2-methylpentan-1-ol, a structural isomer, has been isolated from raw onions (Allium cepa) where it contributes to the characteristic meat-broth and onion-like aroma. nih.govresearchgate.net Thiol compounds are also known to be important contributors to the aroma of fruits like passion fruit. researchgate.net However, the specific presence of this compound in these products has not been explicitly confirmed in the reviewed literature.

Table of Mentioned Compounds

Allium Species (e.g., Onions)

The genus Allium, which includes onions (Allium cepa), is well-known for its rich and diverse array of sulfur-containing compounds that contribute to their characteristic pungent aroma and flavor. mdpi.comphcogrev.com While a wide variety of thiols and their precursors have been identified in onions, specific quantitative data for this compound is not extensively detailed in the available research. nih.govcore.ac.uk

Studies on yellow onion (Allium cepa L.) have led to the identification of numerous thiols, but have not explicitly quantified this compound. nih.gov Research has focused on other related sulfur compounds, such as 1,1-propanedithiol (B8562081) and various alkylsulfanyl-1-alkanethiols. nih.gov The formation of these compounds is generally attributed to the enzymatic breakdown of S-alk(en)yl-L-cysteine sulfoxide (B87167) precursors when the onion bulb is crushed or processed. mdpi.com

While direct evidence is limited, the presence of structurally similar thiols in onions suggests a potential for the formation of this compound. For instance, 2-methyl-3-sulfanylpentan-1-ol, which has a raw onion-like odor, has been tentatively identified in botrytized wines, which share some sulfur compound formation pathways with other natural products. lookchem.com

**Table 1: Selected Sulfur Compounds Identified in *Allium cepa***

| Compound Name | Potential Aroma Contribution | Reference |

| Isoalliin | Precursor to lachrymatory factor | mdpi.com |

| Methiin | Sulfur precursor | mdpi.com |

| Propiin | Precursor to dipropyl thiosulfinate | mdpi.com |

| 1,1-Propanedithiol | Onion-like | nih.gov |

| Bis-(1-sulfanylpropyl)-sulfide | Onion-like | nih.gov |

Tropical Fruit Matrices (e.g., Passionfruit)

Tropical fruits are another significant natural source of volatile sulfur compounds, which are crucial to their characteristic aromas. In the context of passionfruit (Passiflora edulis), research has more commonly identified 3-mercaptohexan-1-ol as a key aroma compound, contributing to its exotic and fruity notes. acs.orgunimi.it

However, this compound has been identified in wines, particularly those made from grapes affected by "noble rot" (Botrytis cinerea), such as Sauternes. unimi.itctv-jve-journal.org The presence of this fungus on the grapes leads to a significant increase in the concentration of several thiols, including this compound. lookchem.comunimi.it This compound is noted for imparting citrus and grapefruit aromas. dokumen.pubblogspot.com The formation of these thiols in wine occurs during alcoholic fermentation from odorless precursors present in the grapes. unimi.itdokumen.pub

The biosynthetic pathways for these thiols in grapes and passionfruit share similarities, involving the transformation of sulfur-containing precursors. unimi.it In passionfruit, a thioesterase enzyme has been identified that can hydrolyze volatile thioesters, releasing free thiols and contributing to the fruit's aroma profile. nih.gov

Table 2: Concentration of Selected Thiols in Botrytized Wines

| Compound Name | Concentration Range (ng/L) | Aroma Descriptor | Reference |

| 3-Mercaptohexan-1-ol | Up to 5000 | Citrus peel, grapefruit, passion fruit | ctv-jve-journal.org |

| This compound | 90 - 300 | Grapefruit | enartis.com |

| 3-Mercaptoheptan-1-ol | 25 - 75 | Grapefruit | enartis.com |

| 4-Mercapto-4-methylpentan-2-one | < 40 | Box tree, blackcurrant | enartis.com |

Data from wines made from grapes with noble rot, which can be considered a specialized tropical fruit matrix in terms of fungal influence on thiol production.

Roasted Seed Extracts (e.g., Coffee)

The roasting of coffee beans is a complex process that generates a vast array of volatile compounds responsible for the characteristic coffee aroma. Among these are numerous sulfur-containing compounds, including thiols, which are formed through Maillard reactions and Strecker degradation. acs.orgresearchgate.netub.edu These compounds are generally not present in green coffee beans but are produced during the high temperatures of roasting. researchgate.net

While many thiols have been identified in roasted coffee, such as 2-furfurylthiol (known for its "roasty" aroma), specific identification and quantification of this compound in coffee extracts are not well-documented in the reviewed literature. nih.govresearchgate.netmdpi.com The focus of much research has been on other potent odor-active thiols that are considered key to the coffee flavor profile. ub.edu

The formation and stability of thiols in coffee are influenced by factors such as the degree of roasting and storage conditions. ub.eduresearchgate.net Thiols are known to be reactive and can degrade over time, impacting the freshness and aroma of the coffee. ub.edu

Table 3: Key Volatile Thiols Identified in Roasted Coffee

| Compound Name | Typical Aroma Descriptor | Reference |

| 2-Furfurylthiol | Roasted coffee | mdpi.com |

| Methanethiol | Pungent, sulfurous | ub.edu |

| 3-Mercapto-3-methylbutyl formate | Roasty, sulfury | ub.edu |

| 4-Mercapto-4-methylpentan-2-one | Blackcurrant-like | mdpi.com |

Biosynthesis and Metabolic Pathways Elucidation

Characterization of Precursor Compounds and Conjugates

The immediate, non-volatile precursors to 3-mercaptopentan-1-ol are conjugated forms where the thiol group is bound to an amino acid or a peptide. These conjugates are odorless and require enzymatic cleavage to release the aromatic thiol. The main classes of these precursors are S-cysteine, S-glutathione, and S-cysteinylglycine conjugates.

The S-cysteine conjugate of this compound, chemically known as S-3-(1-hydroxypentyl)cysteine (Cys-3MP), has been identified as a key precursor. researchgate.netresearchgate.net This compound consists of a cysteine molecule linked to the pentanol (B124592) backbone via a carbon-sulfur bond. The presence of Cys-3MP has been confirmed in raw materials such as hops. researchgate.net For instance, studies have detected Cys-3MP in various hop cultivars, including Polaris. researchgate.net While present, its concentration is often found to be significantly lower than its corresponding glutathione (B108866) conjugate. researchgate.net

| Hop Cultivar | Concentration of Cys-3MP (mg/kg of dry matter) | Reference |

|---|---|---|

| Polaris (2017 harvest) | up to 0.2 | researchgate.net |

The glutathione conjugate, S-3-(1-hydroxypentyl)glutathione (G-3MP), is another crucial precursor. researchgate.net Glutathione is a tripeptide composed of glutamate (B1630785), cysteine, and glycine. The conjugation of glutathione to the pentanol structure is believed to be an initial step in the formation of these precursors within plants like hops. nih.gov Research has shown that G-3MP is ubiquitous in many hop varieties and generally present in much higher concentrations than Cys-3MP. researchgate.net For example, the Citra hop variety has been found to be particularly rich in G-3MP. researchgate.net The formation of these glutathione S-conjugates is catalyzed by glutathione S-transferase (GST) enzymes. nih.gov

| Hop Cultivar | Concentration of G-3MP (mg/kg of dry matter) | Reference |

|---|---|---|

| Citra (2017 harvest) | 18 | researchgate.net |

| Saaz | Present | researchgate.net |

| Amarillo | Present | researchgate.net |

| Hallertau Blanc | Present | researchgate.net |

| Nelson Sauvin | Present | researchgate.net |

| Polaris | Present | researchgate.net |

In the metabolic cascade from glutathione conjugates to cysteine conjugates, an intermediate dipeptide form, S-3-(1-hydroxypentyl)cysteinylglycine, is produced. This occurs through the removal of the glutamate residue from the S-glutathione conjugate. While this dipeptide intermediate has been identified for the related compound 3-mercaptohexan-1-ol (3MH), specific identification and quantification of the S-cysteinylglycine conjugate of this compound in natural sources is an area of ongoing research. acs.org The transient nature of this intermediate makes its detection challenging. acs.org

S-Glutathione Conjugates

Mechanisms of Enzymatic Biotransformation

The release of volatile this compound from its non-volatile precursors is an enzymatic process that primarily occurs during fermentation. Specific enzymes produced by yeast and other microorganisms are responsible for cleaving the carbon-sulfur bond in the precursor molecules.

The key enzymatic step in the liberation of this compound from its S-cysteine conjugate is the cleavage of the C-S bond. byo.com This reaction is catalyzed by a class of enzymes known as carbon-sulfur β-lyases (C-S lyases). byo.com These enzymes are produced by various yeast strains, including those used in brewing and winemaking, such as Saccharomyces cerevisiae. researchgate.net The enzyme effectively breaks the bond between the cysteine moiety and the pentanol structure, releasing the free, aromatic thiol. byo.com The efficiency of this release can vary significantly between different yeast strains, depending on their enzymatic activity. researchgate.net

For the glutathione and cysteinylglycine (B43971) conjugates to become substrates for C-S β-lyases, they must first be processed by other enzymes. The metabolic pathway involves the sequential breakdown of the glutathione conjugate. unimi.it First, a γ-glutamyltranspeptidase (GGT) removes the glutamic acid residue, yielding the S-cysteinylglycine dipeptide conjugate. unimi.itacs.org Subsequently, a dipeptidase cleaves the bond between cysteine and glycine, releasing the S-cysteine conjugate. oup.comnih.govoup.com This S-cysteine conjugate can then be acted upon by the C-S β-lyase to release this compound. This multi-step enzymatic cascade highlights the complex interplay of different enzymes in the final aroma profile of products containing this thiol. oup.comoup.com

Alcohol Acyltransferase Activity in Thiol Esterification

Alcohol acyltransferases (AATs) are enzymes responsible for the formation of acetate (B1210297) esters from alcohols, a reaction crucial for the aroma profile of fermented beverages. In the context of volatile thiols, AAT activity is well-documented for the acetylation of 3-mercaptohexan-1-ol (3MH) to produce the intensely aromatic 3-mercaptohexyl acetate (3MHA). mdpi.comnih.govunimi.it This esterification is primarily carried out by the Atf1 enzyme in yeast. enartis.com

While direct studies on the esterification of this compound are less common, the underlying biochemical mechanism suggests that AATs could catalyze this reaction. If this compound is present during fermentation, yeast AATs may convert it into 3-mercaptopentyl acetate. Genetically modified Saccharomyces cerevisiae strains, engineered to express an AAT gene in conjunction with a cysteine S-conjugate beta-lyase gene, have been developed to enhance the production of 3MHA, demonstrating the potential for targeted esterification of volatile thiols. mdpi.comdntb.gov.ua This principle could theoretically be applied to increase the acetate ester of this compound.

Involvement of Glutathione S-Transferases in Conjugation

The biosynthesis of many volatile thiols begins with the formation of non-volatile glutathione (GSH) conjugates in plants. researchgate.net Glutathione S-transferases (GSTs) are key enzymes that catalyze the conjugation of GSH to an electrophilic substrate. nih.gov In the case of varietal thiols found in grapes and hops, it is hypothesized that GSTs conjugate glutathione with unsaturated aldehydes derived from the degradation of fatty acids. mdpi.comresearchgate.netnih.gov

Specifically for this compound (also known as 3-sulfanylpentan-1-ol or 3SP), its precursor S-3-(1-hydroxylpentyl)glutathione (G-21) has been identified and quantified in various hop varieties. researchgate.net The formation of this precursor is believed to result from the action of a GST on a C5 aldehyde, likely (E)-2-pentenal, which is an analogue to the (E)-2-hexenal precursor of 3MH. nih.gov Subsequent enzymatic reduction of the aldehyde group would lead to the hydroxyl form found in the precursor. The presence of these glutathione conjugates represents a significant potential pool of flavor compounds that can be released by microorganisms. researchgate.netresearchgate.net

Table 1: Enzymes in Thiol Precursor Biosynthesis

| Enzyme | Function | Substrate (Example for C5/C6 Thiols) | Product (Example) |

|---|---|---|---|

| Lipoxygenase / Hydroperoxide Lyase | Fatty acid degradation | Linolenic/Linoleic Acid | Unsaturated Aldehydes ((E)-2-pentenal) |

| Isomerase | Isomerization of aldehydes | 3(Z)-hexenal | 2(E)-hexenal mdpi.com |

| Glutathione S-Transferase (GST) | Conjugation with glutathione | (E)-2-pentenal + Glutathione | S-3-(pentanal)-glutathione |

| γ-Glutamyl Transpeptidase / Carboxypeptidase | Conversion of GSH-conjugate | Glutathione-3-mercaptopentan-1-ol (G-21) | Cysteine-3-mercaptopentan-1-ol (Cys-21) |

Isomerase Contributions to Precursor Formation

The formation of the specific precursors required for thiol release often involves molecular rearrangement by isomerase enzymes. In the well-studied biosynthetic pathway of 3MH, an isomerase is responsible for converting 3(Z)-hexenal into its 2(E)-hexenal isomer. mdpi.com This step is critical because the subsequent conjugation by GSTs is stereospecific.

For this compound, a parallel mechanism is presumed to occur. The degradation of fatty acids can produce C5 aldehydes like pentenal. An isomerase would then be necessary to ensure the precursor molecule has the correct structure for subsequent enzymatic reactions, such as conjugation with glutathione. While specific isomerases acting on C5 aldehydes for this pathway have not been explicitly detailed in the literature, their involvement is inferred from the established C6 pathway. mdpi.comtandfonline.com

Microbial Contributions to Compound Formation

Microorganisms are central to the release of this compound from its non-volatile precursors. This biotransformation occurs in diverse environments, from brewery fermentation to the human skin.

Studies on Saccharomyces Yeast Strain Metabolisms

The yeast Saccharomyces cerevisiae is paramount in releasing volatile thiols during the fermentation of beverages like wine and beer. nih.gov It achieves this by cleaving the carbon-sulfur bond in odorless, sulfur-conjugated precursors present in grape must or hop wort. researchgate.netnih.gov This cleavage is performed by enzymes with β-lyase activity. nih.gov

Key findings related to S. cerevisiae metabolism include:

Enzymatic Release: The STR3 and IRC7 genes in S. cerevisiae encode for cystathionine (B15957) β-lyase and β-lyase enzymes, respectively, which can release free thiols from their cysteinylated precursors. nih.govnih.gov

Precursor Uptake: The transport of glutathione-conjugated precursors, such as G-21, into the yeast cell is a critical step. The OPT1 gene, which encodes a major glutathione transporter, is instrumental in this process. nih.govacs.org

Confirmed Biotransformation: Model fermentations have confirmed that brewing yeast can release free this compound from both its cysteinylated (Cys-21) and glutathionylated (G-21) precursors. researchgate.net

Investigations of Non-Saccharomyces Yeast Biotransformation Potential

In recent years, non-Saccharomyces yeasts have been explored for their potential to modulate wine and beer aroma profiles, including the release of volatile thiols. mdpi.comresearchgate.net Strains of Torulaspora delbrueckii, Pichia kluyveri, and Metschnikowia pulcherrima have shown promise. unimi.itmdpi.com

Their contribution can be summarized as:

Synergistic Effects: In sequential or co-fermentations with S. cerevisiae, some non-Saccharomyces yeasts can enhance the concentration of volatile thiols. acs.orgmdpi.com For example, co-fermentation with Pichia kluyveri has been found to significantly increase the concentration of 3MHA. unimi.it

Enzymatic Activity: These yeasts possess their own enzymatic machinery, including β-lyase and other hydrolytic enzymes, that can act on thiol precursors. researchgate.netmdpi.com

Varietal Expression: Sequential fermentation with Torulaspora delbrueckii and S. cerevisiae has been shown to result in higher concentrations of 3MH and its acetate ester. mdpi.com This suggests a potential for similar interactions to release this compound from its precursors.

Table 2: Microbial Influence on Thiol Release

| Microorganism | Relevant Enzyme/Gene | Role in Thiol Formation | Context |

|---|---|---|---|

| Saccharomyces cerevisiae | β-lyase (IRC7, STR3) | Cleaves C-S bond in precursors to release free thiol. nih.govnih.gov | Wine/Beer Fermentation |

| Torulaspora delbrueckii | β-lyase activity | Synergistic effect with S. cerevisiae to enhance thiol release. mdpi.com | Wine Fermentation |

| Pichia kluyveri | β-lyase activity | Enhances thiol concentrations in co-fermentation. unimi.itmdpi.com | Wine Fermentation |

| Staphylococcus sp. | C-S β-lyase | Cleaves precursors in sweat to generate volatile thiols. oup.comoup.com | Human Skin Microbiota |

| Corynebacterium sp. | C-S β-lyase, Dipeptidase | Biotransformation of odorless secretions into malodorous thiols. oup.comoup.com | Human Skin Microbiota |

Bacterial Metabolic Pathways in Environmental Contexts (e.g., Skin Microbiota)

Outside of fermented beverages, this compound has been identified as a component of human axillary (underarm) malodor. oup.comoup.com The formation of this and other volatile thiols on the skin is a direct result of bacterial metabolism.

The resident skin microbiota, particularly Gram-positive bacteria, biotransform odorless secretions from the apocrine glands into volatile, odorous molecules. oup.com

Key Bacteria: Studies have implicated genera such as Staphylococcus (e.g., S. haemolyticus, S. hominis) and Corynebacterium as key contributors to malodor generation. oup.comoup.comrsc.org

Mechanism of Release: These bacteria produce carbon-sulfur (C-S) β-lyase enzymes that cleave odorless sulfur-containing precursors. oup.com These precursors are typically conjugates of amino acids, such as S-hydroxyalkyl-L-cysteine or S-hydroxyalkyl-L-cysteinylglycine. oup.comoup.com The sequential action of a bacterial dipeptidase and a C-S β-lyase may be required to release the final volatile thiol from a dipeptide precursor. oup.comoup.com

Influences of Environmental and Cultivation Factors on Precursor Abundance

The concentration of precursors to volatile thiols, such as 3-mercaptohexan-1-ol, in plants is not static; it is dynamically influenced by a range of environmental, viticultural, and post-harvest factors. These factors can significantly alter the metabolic pathways within the plant, leading to variations in the accumulation of key precursor compounds. Understanding these influences is critical for modulating the aromatic potential of agricultural products, particularly in viticulture, where these precursors are responsible for desirable "varietal" aromas in wine.

Effects of Maturation and Processing Conditions on Grape-Derived Precursors

The aromatic potential of grapes is significantly shaped during the ripening phase and subsequent processing steps. The levels of 3-mercaptohexan-1-ol (3MH) precursors, primarily S-3-(hexan-1-ol)-L-cysteine (Cys-3MH) and S-3-(hexan-1-ol)-glutathione (Glut-3MH), are subject to substantial changes based on grape maturity and the physical and enzymatic reactions initiated during harvesting and crushing. researchgate.netmdpi.comresearchgate.net

The evolution of these precursors during maturation can vary depending on the grape variety and vintage conditions. mdpi.com Generally, the synthesis of thiol precursors begins around veraison (the onset of ripening) and reaches a maximum at grape maturity. researchgate.net However, patterns can differ; for instance, in a study on the Floreal grape variety, the concentration of Glut-3MH decreased significantly in the final three weeks before harvest, while Cys-3MH levels remained stable. ives-openscience.eu In contrast, other research has noted a dramatic increase in precursor concentrations during the later stages of ripening. researchgate.net

Processing conditions have a profound impact on precursor concentrations, largely due to the mechanical damage to grape berries. mdpi.com This damage facilitates the enzymatic oxidation of grape-derived fatty acids to form (E)-2-hexenal, which then reacts with glutathione (GSH) present in the must to form Glut-3MH. mdpi.comresearchgate.net Consequently, practices like mechanical harvesting, which cause more berry damage than manual harvesting, can lead to significantly higher precursor content in the resulting juice. researchgate.netmdpi.com Further processing steps such as skin contact and pressing pressure also modulate precursor levels. researchgate.net For example, research on Gewürztraminer showed a remarkable increase in precursors at pressing pressures above 800 mbar, even after a short period of skin contact. uniud.it Temperature during maceration is another critical factor; holding musts at 25°C resulted in higher concentrations of 3-sulfanylhexan-1-ol (3SH) in rosé wines compared to those held at 10°C. researchgate.net

Conversely, some processing choices can limit precursor formation. One study found that precipitating grape proteins during processing limited the formation of Glut-3MH. researchgate.net

| Processing Factor | Observation | Impact on 3MH Precursors |

| Harvesting Method | Machine harvesting causes more berry damage than hand-picking. mdpi.com | Increases precursor formation, particularly Glut-3MH. researchgate.netmdpi.com |

| Skin Contact | Longer skin contact time can increase extraction. researchgate.netuniud.it | Generally increases precursor concentrations in the must. researchgate.net |

| Pressing | Higher pressure during pressing increases extraction from skins. researchgate.netuniud.it | Significant increase in precursor levels observed at higher pressures. uniud.it |

| Temperature | Higher maceration temperatures (e.g., 25°C vs. 10°C) affect reaction rates. researchgate.net | Leads to higher final thiol concentrations, implying increased precursor availability or conversion. researchgate.net |

| Freezing Grapes | Freezing whole grapes causes significant berry damage upon thawing. researchgate.net | Can lead to a fivefold increase in Glut-3MH compared to freezing juice, while Cys-3MH is not significantly affected. researchgate.net |

Impact of Horticultural Practices on Plant Metabolite Profiles

Viticultural practices in the vineyard play a fundamental role in determining the baseline concentration of metabolites, including the precursors of 3MH. nih.gov Factors ranging from nutrient management to harvest timing can significantly alter the final aromatic profile of the grapes.

Nitrogen availability is a key modulator of grape metabolism. nih.gov Studies investigating the effect of vine nitrogen status on Sauvignon blanc have shown a clear link between nitrogen levels and the concentration of 3SH and its precursors, Glut-3SH and Cys-3SH, in berries and must. nih.gov

Environmental stress conditions can also trigger defense mechanisms in the grapevine that enhance the biosynthesis of 3MH precursors. researchgate.netresearchgate.net Research has demonstrated that exposing grapevines to stressors such as UV-C irradiation, water deficit, cold shock, and heat shock can up-regulate the production of both Glut-3MH and Cys-3MH in grape leaves and berries. researchgate.netresearchgate.net

The timing of harvest within a single day can also influence precursor levels. One study found that the concentration of 3MH precursors in Chardonnay grapes increased in the early morning and subsequently decreased during the day. researchgate.net This diurnal fluctuation was observed across several cultivars and years, suggesting that harvesting in the early morning could yield higher initial precursor concentrations. researchgate.net

| Horticultural Factor | Specific Practice/Condition | Impact on 3MH Precursors |

| Nutrient Management | Modulating vine nitrogen (N) status. nih.gov | Affects the concentration of Glut-3SH and Cys-3SH in berries and must. nih.gov |

| Environmental Stress | UV-C irradiation, water deficit, heat shock, cold shock. researchgate.netresearchgate.net | Increases the biosynthesis and accumulation of Glut-3MH and Cys-3MH in leaves and berries. researchgate.netresearchgate.net |

| Harvest Timing | Harvesting at different times of the day (e.g., early morning vs. daytime). researchgate.net | Precursor concentrations can be higher in the early morning and decrease throughout the day. researchgate.net |

Modulation by Agricultural Post-Harvesting Techniques

The period between harvesting and crushing presents a significant opportunity to manipulate the concentration of 3MH precursors. nih.gov Post-harvest handling techniques can either preserve the existing precursors or, more commonly, promote the formation of new ones through controlled enzymatic and chemical reactions.

A key technique is the deliberate storage of machine-harvested grapes for a period before pressing. nih.gov This process allows for extended contact between the grape solids and juice, promoting the reactions that form precursors. A commercial-scale study on Sauvignon blanc grapes demonstrated that storing the grapes led to a substantial increase in 3MH precursors. nih.gov The concentration of Cys-3MH doubled within 8 hours of storage and had tripled after 30 hours. nih.gov Similarly, the glutathionylated and cysteinylglycine precursors increased by approximately 1.5 times over the same period. nih.gov This increase in precursors was correlated with a decrease in the levels of (E)-2-hexenal and glutathione (GSH), confirming their role as the building blocks for Glut-3MH. nih.gov

Freezing grapes post-harvest is another technique that has been shown to impact precursor levels, primarily through the cell damage caused by ice crystal formation during freezing and thawing. researchgate.net A comparison between freezing whole grapes and freezing the juice after pressing revealed that berry damage was the main driver of precursor formation. researchgate.net Freezing whole grapes resulted in a fourfold to fivefold higher concentration of the Glut-3MH precursor compared to grapes that were pressed before the juice was frozen. researchgate.net This highlights that the formation of Glut-3MH is highly dependent on the damage to the berry structure, which allows its constituents, (E)-2-hexenal and glutathione, to react. researchgate.net

| Post-Harvest Technique | Duration | Key Findings |

| Storage of Machine-Harvested Grapes | 0 to 30 hours | Cys-3MH concentration doubled in 8 hours and tripled in 30 hours. nih.gov |

| Glut-3MH and CysGly-3MH concentrations increased by approximately 1.5 times in 30 hours. nih.gov | ||

| Levels of (E)-2-hexenal and Glutathione (GSH) decreased as precursor levels rose. nih.gov | ||

| Freezing | N/A | Freezing whole grapes led to a 4- to 5-fold increase in Glut-3MH compared to freezing only the juice. researchgate.net |

| Cys-3MH concentrations were not significantly different, suggesting it is already present in the berry rather than formed by damage. researchgate.net |

Advanced Analytical Methodologies for Chemical Analysis

Hyphenated Chromatographic-Spectrometric Techniques

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectrometry, are indispensable for the analysis of trace volatile compounds like 3-mercaptopentan-1-ol in intricate samples. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. nih.gov Its high sensitivity and selectivity make it well-suited for identifying and quantifying thiols in various matrices. rsc.org For the analysis of volatile sulfur compounds, including thiols, headspace solid-phase microextraction (HS-SPME) is often coupled with GC-MS to preconcentrate the analytes from the sample matrix, thereby enhancing detection limits. nih.govresearchgate.net

Several studies have optimized HS-SPME-GC-MS methods for the analysis of volatile sulfur compounds in alcoholic beverages. nih.govmdpi.com The choice of fiber coating for SPME is critical for efficient extraction. For instance, a carboxen-polydimethylsiloxane-divinylbenzene (CAR-PDMS-DVB) fiber has been shown to be effective for the extraction of a wide range of sulfur compounds. nih.gov Method optimization often involves adjusting parameters such as extraction time, temperature, sample dilution, and salt concentration to maximize the extraction efficiency and sensitivity. nih.gov For example, dilution of high-ethanol content samples and the addition of salt can significantly improve the extraction of volatile sulfur compounds. nih.gov

The mass spectrometer detector in GC-MS provides mass-to-charge ratio information, which aids in the structural elucidation and confirmation of the analyte. google.com Electron impact (EI) ionization is a common technique used in GC-MS for the analysis of volatile compounds. mdpi.com

Table 1: GC-MS Parameters for Volatile Sulfur Compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Extraction Technique | Headspace Solid-Phase Microextraction (HS-SPME) | nih.gov |

| SPME Fiber | 50/30 µm DVB/CAR/PDMS | nih.gov |

| Extraction Temperature | 35 °C | nih.gov |

| Extraction Time | 30 min | nih.gov |

| Sample Preparation | Dilution to 2.5% v/v ethanol, addition of 20% w/v NaCl and 1% EDTA | nih.gov |

| GC Column | (Not specified in provided text) |

| MS Ionization | Electron Impact (EI) | mdpi.com |

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Applications

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for analyzing non-volatile or thermally labile compounds that are not amenable to GC analysis. libretexts.org In the context of thiol analysis, HPLC-MS/MS is particularly useful for the determination of thiol precursors, which are often less volatile than the thiols themselves. nih.govunimi.it

The analysis of precursors to 3-mercaptohexan-1-ol (a related thiol) has been successfully achieved using HPLC-MS/MS. nih.govjst.go.jp These methods often involve solid-phase extraction (SPE) for sample cleanup and preconcentration, followed by separation on a reversed-phase HPLC column. nih.gov The use of stable isotope dilution analysis (SIDA), where a known amount of a labeled internal standard is added to the sample, allows for accurate and precise quantification. nih.gov

Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. sun.ac.za This technique, often operated in multiple reaction monitoring (MRM) mode, provides a high degree of certainty in compound identification and quantification, even at very low concentrations (in the µg/L to ng/L range). nih.govsun.ac.za

Table 2: HPLC-MS/MS Method for Thiol Precursor Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) | nih.gov |

| Quantification | Stable Isotope Dilution Analysis (SIDA) | nih.gov |

| Chromatography | Reversed-Phase HPLC | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Quantitation Limits | <0.5 µg/L | nih.gov |

Spectroscopic Analysis Modalities

Spectroscopic techniques provide valuable information about the molecular structure and can be used for both qualitative and quantitative analysis.

Surface-Enhanced Raman Scattering (SERS) for Multiplex Detection

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can detect trace amounts of analytes. nih.govmdpi.com It relies on the enhancement of the Raman signal of molecules adsorbed onto or near nanostructured metal surfaces, such as gold or silver nanoparticles. nih.govmdpi.com The strong affinity of the thiol group for these metal surfaces makes SERS a particularly suitable technique for the analysis of thiol-containing compounds. nih.gov

SERS offers rapid and fingerprint-like recognition of molecules. nih.gov Recent research has demonstrated the use of SERS for the detection and even quantification of multiple thiols simultaneously in a mixture. rsc.org By combining SERS data with multivariate analysis techniques like Principal Component Analysis (PCA) and Partial Least Squares Regression (PLS-R), it is possible to distinguish between different thiols and predict their concentrations in complex samples. rsc.orgmdpi.com The limit of detection for thiols using SERS can reach the parts-per-million (ppm) level. rsc.org

Table 3: SERS Analysis of Thiols

| Parameter | Detail | Reference |

|---|---|---|

| Technique | Surface-Enhanced Raman Scattering (SERS) | nih.gov |

| Substrate | Silver or Gold Nanoparticles | nih.govmdpi.com |

| Data Analysis | Principal Component Analysis (PCA), Partial Least Squares Regression (PLS-R) | rsc.orgmdpi.com |

| Application | Multiplex detection and quantification of thiols | rsc.org |

| Limit of Detection | 0.0153 ppm to 0.0227 ppm for specific thiols | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. savemyexams.com ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule, allowing for the confirmation of its structure. savemyexams.comphcogj.com

In the analysis of novel compounds, NMR is crucial for confirming the proposed structure after initial identification by other methods like MS. nih.gov The chemical shifts, splitting patterns (multiplicity), and integration values of the peaks in an ¹H NMR spectrum provide a complete picture of the proton framework of the molecule. savemyexams.comresearchgate.net For instance, the structure of 3-mercapto-2-methylpentan-1-ol was confirmed through ¹H NMR measurements, which were in good agreement with the synthesized standard. nih.govresearchgate.net

Chemical Derivatization Strategies for Enhanced Detection Sensitivity

Chemical derivatization is a common strategy employed to improve the analytical properties of target compounds, particularly for GC and LC analysis. libretexts.orgnih.gov For thiols, derivatization can increase volatility for GC analysis or enhance detector response for LC analysis. libretexts.orgmdpi.com The reactive nature of the thiol group makes it a prime target for various derivatization reagents. mdpi.com

For GC analysis, silylation is a widely used derivatization method where active hydrogens in functional groups like thiols are replaced by a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). libretexts.orgtcichemicals.com This process increases the volatility and thermal stability of the compound. libretexts.org Another common approach is acylation, which can also increase volatility and, when using fluorinated acyl groups, enhance the response of an electron capture detector (ECD). libretexts.org

In the context of analyzing volatile thiols in complex matrices like beer, on-fiber derivatization with reagents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) has been successfully implemented in combination with HS-SPME-GC-MS/MS. bohrium.com This automated approach simplifies sample preparation and improves sensitivity. bohrium.com Ethyl propiolate (ETP) has also been used as a derivatizing agent for thiols, offering a greener alternative to some traditional reagents. mdpi.com

Table 4: Common Derivatization Strategies for Thiols

| Derivatization Method | Reagent Type | Purpose | Analytical Technique | Reference |

|---|---|---|---|---|

| Silylation | Trimethylsilylating reagents (e.g., TMS) | Increase volatility and thermal stability | GC | libretexts.orgtcichemicals.com |

| Acylation | Acid halides, acid anhydrides | Increase volatility, enhance ECD response (with fluorinated groups) | GC | libretexts.org |

| Alkylation | Pentafluorobenzyl bromide (PFB-Br) | Enhance ECD response | GC | libretexts.org |

| On-Fiber Derivatization | 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) | Automated sample preparation, increased sensitivity | HS-SPME-GC-MS/MS | bohrium.com |

| Michael Addition | Ethyl propiolate (ETP) | Greener alternative for derivatization | GC-MS/MS | mdpi.com |

Quantitative Approaches Utilizing Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) stands as a premier method for the precise quantification of trace-level analytes in complex matrices. The principle of SIDA involves the addition of a known quantity of a stable isotope-labeled version of the target analyte (an isotopologue) to the sample at the earliest stage of analysis. This isotopologue serves as an internal standard that behaves almost identically to the native analyte during extraction, derivatization, and chromatographic separation. By measuring the ratio of the native analyte to its labeled counterpart, typically via mass spectrometry, highly accurate and precise quantification can be achieved, as this ratio remains unaffected by variations in sample preparation and injection volume.

While SIDA is a well-established and powerful technique for the quantification of volatile thiols in matrices like wine, specific applications and validated protocols exclusively for this compound are not extensively documented in current scientific literature. unimi.itsci-hub.sedokumen.pub The compound is often identified in studies where SIDA is employed for the quantification of other structurally related and more abundant thiols, such as 3-mercaptohexan-1-ol. unimi.itacenologia.comresearchgate.netresearchgate.net The development of a dedicated SIDA method for this compound would require the chemical synthesis of a suitable isotopically labeled internal standard, such as deuterium (B1214612) or carbon-13 enriched this compound.

Development and Validation Protocols for Analytical Assays

The development and validation of analytical assays are fundamental to ensuring the reliability and reproducibility of scientific data. For a compound like this compound, which is often present at trace concentrations, the most common analytical techniques involve gas chromatography coupled with mass spectrometry (GC-MS). dokumen.pub The development of such a method involves several critical steps, from sample preparation to the optimization of instrumental parameters.

Sample preparation for volatile thiols often includes an extraction step, such as solid-phase microextraction (SPME), to isolate and concentrate the analytes from the sample matrix. dokumen.pub The choice of SPME fiber coating, such as Carboxen/Polydimethylsiloxane (CAR/PDMS), is crucial for the efficient trapping of volatile sulfur compounds. dokumen.pub Following extraction, the analytes are separated by gas chromatography, and detection is achieved by mass spectrometry, which provides both qualitative identification based on the mass spectrum and quantitative data based on signal intensity.

The validation of an analytical assay for this compound would involve a rigorous assessment of several key performance characteristics to ensure its suitability for the intended purpose. These validation parameters are crucial for establishing the method's reliability.

A typical validation protocol for a quantitative GC-MS method for this compound would include the parameters outlined in the following table:

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. | Chromatographic peak purity and confirmation of mass spectrum identity. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 for the calibration curve. |

| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of spiked analyte typically within 80-120%. |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Expressed as Relative Standard Deviation (RSD), typically < 15%. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in parameters like GC oven temperature ramp or carrier gas flow rate. |

Stereochemical Investigations and Isomeric Significance

Diastereomeric Analysis of 3-Mercaptopentan-1-ol and Related Precursors

The analysis of diastereomers of this compound and its precursors is fundamental to understanding its formation and impact. In the realm of enology, related compounds such as 3-mercaptohexan-1-ol (3-MH) have been extensively studied. Precursors to these volatile thiols exist in grape juice as non-volatile conjugates, primarily S-cysteine and S-glutathione conjugates. researchgate.netunimi.it

Research has focused on developing analytical methods to separate and quantify the individual diastereomers of these precursors. For instance, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been successfully developed for the analysis of the diastereomers of 3-S-cysteinylhexan-1-ol (Cys-3-MH) and 3-S-glutathionylhexan-1-ol (Glut-3-MH). nih.gov This method utilizes stable isotope dilution analysis and allows for the resolution and quantification of the individual diastereomers. nih.gov

Studies applying such methods have revealed that in grape juice and wine, the glutathionylated precursor (Glut-3-MH) is generally more abundant than the cysteinylated precursor (Cys-3-MH). nih.gov Furthermore, a stereochemical preference has been observed, with the (S)-Glut-3-MH diastereomer often dominating over the (R)-diastereomer. nih.gov However, the distribution between the diastereomers of Cys-3-MH is not as distinctly different. nih.gov The development of these analytical techniques is crucial for further exploration into the formation of these important flavor compounds. nih.gov

Cysteine conjugates of this compound have been identified in Sauternes wine and various grape musts. unimi.it The analysis of the diastereoisomers of the cysteinylated aroma precursors of 3-sulfanylhexanol in grape must has been achieved using gas chromatography coupled with ion trap tandem mass spectrometry. unimi.it

Enantioselective Enzymatic Transformations in Biological Systems

Enzymes play a pivotal role in the release of volatile thiols like this compound from their non-volatile precursors. This transformation is often enantioselective, meaning that one enantiomer is preferentially produced or transformed over the other.

In biological systems such as wine fermentation, yeast enzymes with β-lyase activity are responsible for cleaving the C-S bond in cysteine-S-conjugates to release the free thiol. researchgate.netunimi.it The efficiency of this release can vary between different yeast strains. researchgate.net The transformation process begins with larger precursors like glutathione (B108866) S-conjugates, which are broken down into dipeptides and finally into cysteine S-conjugates. researchgate.net The enzymatic release of 3-methyl-3-sulfanylhexan-1-ol from its Cys-Gly-(S) conjugate has been observed in axilla secretions, highlighting a similar enzymatic process in human biology. ebi.ac.uk

The biosynthesis of these thiol precursors in plants like Vitis vinifera involves several enzymatic steps. nih.gov It is proposed that glutathione-S-transferase (GST) enzymes are involved in the initial conjugation of glutathione to a precursor molecule. nih.govmdpi.com Subsequently, γ-glutamyltranspeptidase and carboxypeptidase enzymes are thought to be responsible for the conversion of the glutathione conjugate to the cysteine conjugate. nih.gov

Chemoenzymatic methods, which combine chemical synthesis with enzymatic resolution, are employed to produce enantiomerically pure forms of related amino alcohols. For example, lipases are used for the enantioselective acylation of racemic mixtures. Ketoreductases (KREDs) have also been identified and developed for the highly selective synthesis of enantiomerically pure 1,3-mercaptoalkanols. kcl.ac.uk

Research into the Functional Differentiation of Stereoisomers

The different stereoisomers of this compound and related thiols can exhibit distinct sensory properties, including different aroma profiles and odor thresholds. This functional differentiation underscores the importance of stereochemical analysis in flavor chemistry.

For the related compound 3-mercaptohexan-1-ol (3-MH), the (R) and (S) enantiomers possess different aroma characteristics. The (R)-isomer is often described as having a grapefruit aroma, while the (S)-isomer is associated with passion fruit notes. unimi.it Interestingly, their perception thresholds are quite similar. unimi.it In contrast, for 3-mercaptohexyl acetate (B1210297) (3-MHA), the S-enantiomer has a much lower odor threshold and is described as smelling of box tree, while the less potent R-form has a passion fruit character. unimi.it

This compound, along with 3-mercaptoheptan-1-ol, is noted for contributing citrus and grapefruit aromas to botrytized wines. unimi.itresearchgate.net Research on homologous series of mercapto-alcohols has shown that both chain length and stereochemistry influence odor quality and threshold. researchgate.net For example, in a series of 4-mercapto-2-alkanols, the lowest odor thresholds were generally found for the (2R,4R)-configured stereoisomers of the medium-chain homologs. researchgate.net

The sensory impact of these thiols can also be influenced by their interaction with other volatile compounds in a complex matrix like wine. researchgate.net The perceived aroma attributes can change depending on the relative concentrations of the interacting compounds. researchgate.net

Below is an interactive data table summarizing the sensory properties of stereoisomers of related thiol compounds.

| Compound | Stereoisomer | Aroma Descriptor | Odor Threshold (ng/L in model solution) |

| 3-Mercaptohexan-1-ol (3-MH) | (R) | Grapefruit | 60 |

| (S) | Passion fruit | 50 | |

| 3-Mercaptohexyl acetate (3-MHA) | (R) | Passion fruit | 9 |

| (S) | Box tree | 2.5 | |

| This compound | Not specified | Citrus, Grapefruit | Not specified |

| 3-Mercaptoheptan-1-ol | Not specified | Citrus, Grapefruit | Not specified |

Data sourced from various studies on wine aroma chemistry. unimi.itresearchgate.net

Mechanistic Studies of Compound Function and Interactions

Contribution to Complex Aroma and Flavor Profiles

The influence of 3-mercaptopentan-1-ol on the sensory landscape of food and beverages is multifaceted, stemming from its direct olfactory contributions and its interactions with other volatile molecules.

Research on Interactive Effects with Other Volatile Chemical Entities

The final perceived aroma of a food or beverage is rarely the result of a single compound but rather a complex interplay of various volatile molecules. Studies have explored the interactive effects of thiols like this compound with other compounds. For instance, in wine, thiols are known to interact with quinones, which can lead to a loss of the thiol-related aroma. smolecule.comunimi.it

Research on the related thiol, 3-mercaptohexan-1-ol (3-MH), provides insights into the types of interactions that may also occur with this compound. Studies on 3-MH in wine have shown that its perception can be influenced by other volatiles like linalool (B1675412) and ethyl hexanoate, with both enhancing and suppressing effects observed. researchgate.netresearchgate.net For example, the fruity notes of 3-MH can be suppressed by the green, herbaceous character of 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP). researchgate.net Conversely, certain sulfur compounds have been found to have a synergistic effect, lowering the perception threshold of fruity aroma mixtures. nih.gov These interactions highlight the importance of the food or beverage matrix in determining the ultimate sensory impact of this compound. researchgate.net

Detailed Elucidation of Biogenetic Pathways

The formation of this compound and other related thiols in nature is a complex process involving precursor compounds and enzymatic reactions. While the specific pathways for this compound are not as extensively detailed as for the structurally similar 3-mercaptohexan-1-ol, the principles are analogous.

In wine, volatile thiols are not typically present in their free, aromatic form in the grape juice but are released from odorless precursors during alcoholic fermentation by yeast. unimi.itresearchgate.net The primary precursors identified for related thiols are S-cysteine and S-glutathione conjugates. unimi.itresearchgate.net For example, S-3-(hexan-1-ol)-glutathione is considered the biogenetic precursor to S-3-(hexan-1-ol)-L-cysteine, which is then converted to 3-mercaptohexan-1-ol. unimi.it Cysteine-conjugated precursors for this compound have also been identified in grape musts. unimi.it

An alternative biogenetic pathway has been proposed, starting from unsaturated carbonyl compounds. unimi.itresearchgate.net For 3-mercaptohexan-1-ol, this involves the addition of a sulfur compound, like hydrogen sulfide (B99878), to (E)-2-hexenal, an unsaturated aldehyde formed from the oxidative breakdown of fatty acids. unimi.itresearchgate.net A similar mechanism, starting from a corresponding C5 unsaturated aldehyde, is a plausible route for the formation of this compound. In raw onions, a proposed formation pathway involves 3-mercapto-2-methylpentanal (B1581756) as an intermediate. nih.gov

Enzymological Characterization and Protein Engineering for Biotransformation

The release of volatile thiols from their non-volatile precursors is a critical step mediated by enzymes, primarily during yeast fermentation. The key enzymes involved are carbon-sulfur β-lyases. oup.comfda.gov These enzymes cleave the C-S bond in the cysteine-conjugated precursors to release the free, odorous thiol. researchgate.net

The ability to release thiols varies significantly among different yeast strains, influencing the final aroma profile of the fermented product. unimi.it Some non-Saccharomyces yeasts, for instance, may have a low capacity to release 3-MH but a high capacity to convert it to its acetate (B1210297) ester. unimi.it This has led to the exploration of co-fermentation with different yeast strains to enhance the concentration of desired thiols. unimi.it

The understanding of these enzymatic pathways has opened the door to protein engineering to improve thiol release during fermentation. By overexpressing genes that encode for carbon-sulfur lyase enzymes in Saccharomyces cerevisiae, it is possible to significantly increase the production of volatile thiols like 3-MH. fda.govmdpi.com For example, integrating a highly active CSL enzyme gene from Citrobacter freundii into a brewing yeast strain has been shown to substantially boost its thiol biotransformation potential. fda.govmdpi.com This process, often referred to as "biotransformation," allows for the conversion of flavorless precursors present in raw materials like malt (B15192052) and hops into desirable flavor-active thiols, offering a powerful tool for brewers and winemakers to craft specific aroma profiles. mdpi.comwhitelabs.com

Prospective Research Directions and Emerging Paradigms

Innovations in Analytical Detection and Quantification Techniques

The accurate detection and quantification of 3-mercaptopentan-1-ol are paramount for understanding its role in various biological and chemical systems. However, the inherent volatility and low concentrations of this compound present significant analytical challenges. unimi.it Current methodologies, such as gas chromatography-mass spectrometry (GC-MS), often require derivatization or specialized extraction techniques to enhance sensitivity and selectivity. rsc.orgresearchgate.net

Emerging research is focused on developing more direct, rapid, and sensitive analytical methods. One promising avenue is the refinement of headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. researchgate.net This technique minimizes sample preparation and the use of hazardous organic solvents, making it suitable for routine analysis. researchgate.net

Furthermore, Surface-Enhanced Raman Scattering (SERS) is emerging as a powerful tool for the detection and quantification of thiols. rsc.orgrsc.org Recent studies have demonstrated the potential of SERS for the simultaneous multiplex detection of various thiols, including those structurally similar to this compound. rsc.org This technique utilizes nanoparticles to amplify the Raman signal of the analyte, offering high sensitivity. rsc.orgrsc.org Future work will likely focus on optimizing SERS-based methods for complex matrices and developing portable sensors for real-time monitoring.

Innovations in liquid chromatography, particularly Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), are also enhancing the ability to analyze thiol precursors. ives-openscience.eudntb.gov.ua These methods, often employing stable isotope dilution assays, provide high accuracy and are crucial for understanding the biogenesis of volatile thiols. ives-openscience.eudntb.gov.ua

| Analytical Technique | Principle | Application to Thiols | Potential Innovations |

| GC-MS | Separates volatile compounds based on boiling point and mass-to-charge ratio. | Standard method for thiol analysis, often requiring derivatization. rsc.orgresearchgate.net | Development of new derivatizing agents for improved sensitivity. |

| HS-SPME-GC-MS | Extracts volatile analytes from the headspace above a sample onto a coated fiber. | Reduces sample preparation time and solvent use for thiol quantification. researchgate.net | Optimization of fiber coatings for selective capture of thiols. |

| SERS | Enhances the Raman scattering signal of molecules adsorbed on nanostructured metal surfaces. | High-sensitivity detection and multiplex analysis of thiols in liquid samples. rsc.orgrsc.org | Development of portable SERS sensors for in-field applications. |

| UPLC-MS/MS | High-resolution liquid chromatography for separation coupled with sensitive mass spectrometric detection. | Quantification of non-volatile thiol precursors in complex matrices. ives-openscience.eudntb.gov.ua | Application to a broader range of known and unknown precursors. |

Genetic Manipulation and Metabolic Engineering of Microbial Biosynthesis

The biosynthesis of this compound and other volatile thiols is a key area of interest, particularly in the context of fermented beverages where these compounds contribute to the aromatic profile. google.commdpi.com Microorganisms, especially yeast such as Saccharomyces cerevisiae, play a central role in releasing these thiols from non-volatile precursors present in raw materials like grapes and hops. ives-openscience.eulu.se

A significant focus of current research is the genetic manipulation of yeast strains to enhance their ability to produce desirable thiols. google.commdpi.com This often involves the overexpression of genes encoding enzymes with β-lyase activity, which are responsible for cleaving the carbon-sulfur bond in cysteine-conjugated precursors to release the free thiol. mdpi.comresearchgate.netnih.gov For instance, the integration of a highly active cysteine S-conjugate beta-lyase (CSL) enzyme into a brewing yeast strain has been shown to dramatically increase the concentration of 3-mercaptohexan-1-ol (a related thiol) in beer. mdpi.com

Future research will likely explore the vast genetic diversity of yeast and other microorganisms to identify novel enzymes with superior catalytic activity or substrate specificity. nih.gov The use of CRISPR-Cas9 and other gene-editing technologies will facilitate the precise modification of metabolic pathways to not only boost the production of target thiols but also to control the formation of undesirable sulfur compounds. researchgate.net Moreover, understanding the regulatory networks that govern sulfur metabolism in yeast will be crucial for developing robust and efficient cell factories for thiol production. nih.gov

Exploration of Novel Biogenic Pathways and Unidentified Precursors

While significant progress has been made in identifying the precursors of related thiols like 3-mercaptohexan-1-ol, the biogenesis of this compound is less understood. The established precursors for many volatile thiols are non-volatile, odorless conjugates with cysteine and glutathione (B108866). unimi.itresearchgate.netacs.org These precursors are present in plants and are subsequently metabolized by microbes. unimi.itacs.org

An alternative biogenetic pathway that has been proposed for 3-mercaptohexan-1-ol involves the addition of hydrogen sulfide (B99878) (H₂S), produced by yeast during fermentation, to unsaturated C6 compounds like (E)-2-hexenal. researchgate.netresearchgate.net This suggests that similar pathways could exist for the formation of this compound, potentially from C5 unsaturated aldehydes or alcohols.

Prospective research will focus on identifying the specific precursors of this compound in various natural sources. This will involve the use of advanced analytical techniques like high-resolution mass spectrometry to screen for potential conjugated forms of the molecule. dntb.gov.ua Isotope labeling studies will also be instrumental in tracing the metabolic fate of suspected precursors and elucidating the enzymatic steps involved in their conversion to the volatile thiol. researchgate.net The discovery of new precursors and biosynthetic routes will open up new possibilities for controlling the formation of this compound in different systems.

| Precursor Type | Description | Example (for related thiols) | Research Focus for this compound |

| Cysteine Conjugates | Covalently bound to the amino acid cysteine. | S-3-(hexan-1-ol)-L-cysteine (Cys-3MH). unimi.itresearchgate.net | Identification of S-3-(pentan-1-ol)-L-cysteine. |

| Glutathione Conjugates | Covalently bound to the tripeptide glutathione. | S-3-(hexan-1-ol)-glutathione (GSH-3MH). unimi.itacs.org | Identification of S-3-(pentan-1-ol)-glutathione. |

| Unsaturated Carbonyls | Michael addition of H₂S to an α,β-unsaturated carbonyl compound. | (E)-2-hexenal. researchgate.netresearchgate.net | Investigation of C5 unsaturated aldehydes/ketones as potential precursors. |

Interdisciplinary Linkages in Chemical Biology and Material Science

The study of this compound is increasingly benefiting from interdisciplinary approaches that bridge chemical biology and material science. In chemical biology, research is focused on understanding the enzyme-substrate interactions that govern the release of volatile thiols. oup.comoup.com The synthesis of specific enzyme inhibitors or probes can help to elucidate the role of different enzymes in thiol biosynthesis. oup.com

In the realm of material science, the unique properties of thiols, including their ability to form self-assembled monolayers on metal surfaces, present opportunities for new applications. rsc.org The use of gold and silver nanoparticles in SERS-based detection is a prime example of the synergy between material science and analytical chemistry. rsc.orgrsc.org Future research could explore the development of novel materials functionalized with this compound or related thiols for applications in sensor technology, catalysis, or as specialized coatings. The core expertise in sulfur and heterocyclic chemistries that drives the production of aroma chemicals also finds applications in pharmaceutical research and material sciences. thegoodscentscompany.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-mercaptopentan-1-ol, and what are their comparative advantages in yield and scalability?

- Methodological Answer : Synthesis typically involves hydrogenation of acetylenic precursors or thiol-addition reactions. For example, Lindlar catalyst-modified palladium nanoparticles have been used for selective hydrogenation of acetylenic intermediates, achieving >90% yield under continuous-flow conditions . Alternative routes include propargyl alcohol rearrangements catalyzed by ruthenium carbenes, though yields vary (60–85%) depending on solvent polarity and temperature . Scalability is limited by catalyst stability in batch processes, making flow systems preferable for industrial-grade synthesis .

Q. How should researchers characterize the purity and structural identity of this compound to meet publication standards?

- Methodological Answer : Comprehensive characterization requires:

- Spectroscopic Data : H/C NMR to confirm functional groups (e.g., -SH at δ 1.3–1.5 ppm, -OH at δ 2.1–2.3 ppm) and GC-MS for molecular ion peaks (m/z 134.24) .

- Chromatography : HPLC with UV detection (λ = 220 nm) to assess purity (>98% for publication) .

- Elemental Analysis : Match calculated vs. observed C, H, S, and O percentages (±0.3% tolerance) . Novel compounds require full spectral datasets in supplementary information .

Q. What are the critical storage conditions to prevent degradation of this compound in laboratory settings?

- Methodological Answer : Store under inert gas (N/Ar) at 2–8°C in amber glass to minimize oxidation of the thiol group. Stability studies show <5% degradation over 6 months under these conditions, whereas room-temperature exposure leads to disulfide formation within 2 weeks . Purity checks via TLC (silica gel, hexane/ethyl acetate 7:3) are recommended before use .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : The thiol group’s nucleophilicity is pH-dependent, with optimal activity at pH 8–9 (pKa ~10). Steric hindrance from the pentanol chain reduces reaction rates with bulky electrophiles (e.g., α,β-unsaturated ketones). Kinetic studies using stopped-flow UV-Vis spectroscopy reveal a 30% decrease in rate constants compared to shorter-chain mercaptoalcohols . Computational modeling (DFT) can predict regioselectivity in such reactions .

Q. What strategies can resolve contradictions in reported catalytic efficiencies for this compound synthesis across different studies?

- Methodological Answer : Discrepancies often arise from variations in:

- Catalyst Preparation : Lindlar catalyst vs. ligand-modified Pd nanoparticles, where the latter reduces overhydrogenation by 40% .

- Reaction Monitoring : In-line IR spectroscopy improves yield accuracy compared to GC sampling intervals .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance intermediate stability but may deactivate catalysts . Standardized protocols for catalyst activation and solvent selection are critical for reproducibility.

Q. How can computational modeling predict the thermodynamic stability of this compound under extreme pH or temperature conditions?

- Methodological Answer : Molecular dynamics (MD) simulations using software like Gaussian or GROMACS can model:

- pH Stability : Protonation states of -SH and -OH groups at pH 2–12, correlating with experimental degradation rates .

- Thermal Decomposition : Activation energy calculations (e.g., 85 kJ/mol for thiol oxidation) align with TGA-DSC data . NIST’s thermochemical databases provide reference values for validation .

Data Reporting and Reproducibility

Q. What experimental details are essential for replicating studies involving this compound?

- Methodological Answer : Publications must include:

- Synthetic Protocols : Precise molar ratios, catalyst loading (e.g., 5 wt% Pd), and reaction times .

- Analytical Thresholds : Detection limits for impurities (e.g., <0.1% disulfides via LC-MS) .

- Raw Data : NMR spectra (FID files), chromatograms, and crystallographic data (if applicable) in supplementary materials .

Q. How should researchers address conflicting spectral data for this compound in public databases?

- Methodological Answer : Cross-validate using multiple sources:

- PubChem : Canonical SMILES (C(CCCCS)CCCO) and DSSTox ID (DTXSID80452927) for structural consistency .

- NIST WebBook : Reference IR/Raman spectra to confirm peak assignments . Discrepancies >5% in key peaks (e.g., S-H stretch at 2550 cm) warrant re-evaluation of sample purity or instrumentation calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products